molecular formula C20H26N2O4S B4597542 N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide

N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide

Cat. No.: B4597542
M. Wt: 390.5 g/mol
InChI Key: PFMNPRDMLHIUHV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a sulfamoyl group attached to a benzamide core

Scientific Research Applications

N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Future Directions

While specific future directions for this compound are not available, similar compounds are often used in the development of new drugs and in various areas of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-methoxybenzoic acid with tert-butylamine under acidic conditions to form N-tert-butyl-4-methoxybenzamide.

    Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the benzamide intermediate with 2-phenylethylsulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfamoyl group can be reduced to form a sulfonamide group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-tert-butyl-4-hydroxy-3-[(2-phenylethyl)sulfamoyl]benzamide.

    Reduction: Formation of N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfonamide]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-methoxybenzamide
  • N-tert-butyl-4-methylbenzamide
  • N-tert-butyl-4-ethoxybenzamide

Uniqueness

N-tert-butyl-4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzamide stands out due to the presence of the sulfamoyl group, which imparts unique chemical and biological properties. This functional group enhances its potential as a biochemical probe and therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-20(2,3)22-19(23)16-10-11-17(26-4)18(14-16)27(24,25)21-13-12-15-8-6-5-7-9-15/h5-11,14,21H,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNPRDMLHIUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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